Product packaging for 3,5-Dichloro-3',4'-difluorobenzophenone(Cat. No.:CAS No. 845781-05-7)

3,5-Dichloro-3',4'-difluorobenzophenone

Cat. No.: B1302686
CAS No.: 845781-05-7
M. Wt: 287.08 g/mol
InChI Key: WCYWSAOVPGUZPN-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ketone Chemistry

Aromatic ketones are compounds where a carbonyl group is attached to at least one aromatic ring. Benzophenone (B1666685), the parent structure, consists of a carbonyl group bonded to two phenyl rings. This structure is characterized by the conjugation of the carbonyl group with the π-electron systems of the aromatic rings. This conjugation influences the molecule's electronic properties and reactivity.

The chemistry of aromatic ketones is rich and varied, encompassing reactions such as nucleophilic addition to the carbonyl carbon and electrophilic substitution on the aromatic rings. libretexts.org The carbonyl group itself is a deactivating, meta-directing substituent for electrophilic aromatic substitution. lasalle.edu Furthermore, benzophenones are well-known for their photochemical properties, readily undergoing photoreduction in the presence of a hydrogen donor. bgsu.edu The study of these fundamental reactions provides a baseline for understanding how modifications, such as halogenation, alter the behavior of the core benzophenone structure.

Significance of Halogen Substitution Patterns in Benzophenones for Chemical Properties

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic rings of benzophenone has profound effects on the molecule's properties. These effects stem from a combination of two opposing electronic influences: the inductive effect and the resonance effect. lasalle.edu

Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This is an electron-withdrawing effect that generally deactivates the ring towards electrophilic substitution, making it less reactive than unsubstituted benzene (B151609). libretexts.orgmasterorganicchemistry.com

Resonance Effect: Halogens possess lone pairs of electrons that can be donated into the aromatic π-system. lasalle.edulibretexts.org This electron-donating effect increases the electron density at the ortho and para positions.

In 3,5-Dichloro-3',4'-difluorobenzophenone, the substitution pattern is complex. The 3,5-dichloro phenyl ring is significantly electron-deficient due to the meta-positioning of the two strongly inductively withdrawing chlorine atoms. On the other phenyl ring, the 3',4'-difluoro substitution also results in electron withdrawal, modifying the reactivity and spectroscopic properties of the molecule compared to simpler analogues.

Overview of Research Domains for this compound and Related Analogues

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research domains of its close structural analogues provide a clear indication of its potential applications. The benzophenone scaffold is recognized as a ubiquitous structure in medicinal chemistry. nih.govrsc.org

Polymer Chemistry: One of the most significant applications of halogenated benzophenones is in the synthesis of high-performance polymers. For instance, 4,4'-difluorobenzophenone (B49673) is a key monomer used in the commercial production of Polyetheretherketone (PEEK) via a nucleophilic substitution reaction. researchgate.netresearchgate.netnbinno.com PEEK is a thermoplastic known for its exceptional mechanical strength, chemical inertness, and thermal stability, making it valuable in aerospace, automotive, and medical industries. researchgate.netgoogle.com Given that this compound possesses reactive halogen atoms, it could theoretically serve as a monomer or co-monomer for creating novel poly(aryl ether ketone)s with modified properties, such as enhanced flame retardancy (due to chlorine) or altered solubility and thermal characteristics.

Medicinal Chemistry: Halogenated benzophenone derivatives are widely investigated as scaffolds for biologically active compounds. The substitution of halogen atoms at specific positions can lead to potent and selective ligands for various biological targets. nih.gov For example, benzophenones with halogen substitutions have been developed as potent histamine (B1213489) H3-receptor antagonists. nih.gov The specific placement of halogens on the phenyl rings was found to be critical for high antagonist potency. nih.gov The structural features of this compound make it a candidate for investigation in drug discovery programs, where it could serve as a core fragment for building new therapeutic agents.

Agrochemicals and Specialty Chemicals: Closely related structures, such as 3,5-Dichloro-2,4-Difluorobenzoyl Fluoride (B91410), are identified as pivotal intermediates in the synthesis of advanced agrochemicals, particularly fungicides. researchandmarkets.com Similarly, 3,5-dichloro-2,4-difluoronitrobenzene is a key intermediate for pesticides. google.com The unique combination of halogen substituents can impart specific bioactivity and environmental stability. researchandmarkets.com This suggests a potential research avenue for this compound as a precursor in the development of new agrochemical products.

Photochemistry: Benzophenones are classic photosensitizers used to study light-induced chemical reactions. bgsu.edursc.orgnih.gov Halogen substitution can influence the photophysical properties, such as the energy of the triplet state and the efficiency of intersystem crossing. researchgate.net Research on halogenated benzophenones explores their phototransformation and potential as photoinitiators in polymerization processes. chemimpex.comrsc.org

Current State of Knowledge and Research Gaps Pertaining to this compound

The current state of knowledge regarding this compound is largely inferential, based on the well-established chemistry of its parent compound, benzophenone, and the documented applications of its various isomers and analogues. The fundamental principles of substituent effects allow for predictions of its chemical behavior, but these remain theoretical without direct experimental validation.

The most significant research gap is the lack of specific studies on the synthesis, characterization, and application of the this compound isomer. While numerous studies focus on other di- and tetra-halogenated benzophenones (e.g., 4,4'-difluoro-, 3,4-dichloro-), this particular substitution pattern has not been a focal point of published research.

Future research should aim to:

Develop and optimize synthetic routes to produce this compound in high purity and yield.

Conduct thorough characterization of its physicochemical and spectroscopic properties.

Investigate its potential as a monomer in polymer synthesis to create new materials with unique properties.

Explore its utility as a scaffold in medicinal and agrochemical research to discover novel bioactive molecules.

Study its photophysical and photochemical properties to assess its potential as a photoinitiator or photosensitizer.

Closing these research gaps would provide a more complete understanding of the structure-property relationships within the halogenated benzophenone family and could unlock new applications for this specific compound.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₃H₆Cl₂F₂O287.09Not Available
4,4'-DifluorobenzophenoneC₁₃H₈F₂O218.20345-92-6 wikipedia.org
3,4-DichlorobenzophenoneC₁₃H₈Cl₂O251.116284-79-3 nih.gov
BenzophenoneC₁₃H₁₀O182.22119-61-9

Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H6Cl2F2O B1302686 3,5-Dichloro-3',4'-difluorobenzophenone CAS No. 845781-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichlorophenyl)-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F2O/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-11(16)12(17)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYWSAOVPGUZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374165
Record name 3,5-Dichloro-3',4'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-05-7
Record name 3,5-Dichloro-3',4'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Novel Route Development for 3,5 Dichloro 3 ,4 Difluorobenzophenone

Strategies for Carbon-Carbon Bond Formation in Benzophenone (B1666685) Synthesis

The formation of the carbon-carbon bond linking the carbonyl group to the two aromatic rings is the foundational step in benzophenone synthesis. Acylation and condensation reactions are primary strategies employed for this purpose, particularly when utilizing halogenated precursors to build complex derivatives.

Acylation Reactions with Dihalogenated Precursors

The most prevalent and direct method for synthesizing benzophenones is the Friedel-Crafts acylation. pearson.comnih.gov This electrophilic aromatic substitution reaction involves the introduction of an acyl group (R-CO-) onto an aromatic ring. pearson.com For the synthesis of 3,5-dichloro-3',4'-difluorobenzophenone, this strategy involves the reaction between a dihalogenated benzoyl chloride and a dihalogenated benzene (B151609) derivative.

Specifically, the reaction would proceed by acylating 1,2-difluorobenzene (B135520) with 3,5-dichlorobenzoyl chloride. The reaction is typically catalyzed by a Lewis acid, which activates the acyl chloride, making it a potent electrophile. masterorganicchemistry.com The electron-donating effect of the fluorine atoms on the 1,2-difluorobenzene ring, despite their electronegativity, activates the ring towards electrophilic attack, while the chlorine atoms on the 3,5-dichlorobenzoyl chloride are deactivating, ensuring the desired reaction pathway.

Table 1: Key Components in Friedel-Crafts Acylation for this compound Synthesis

Component Chemical Name Role
Aromatic Substrate 1,2-Difluorobenzene Ring undergoing electrophilic attack
Acylating Agent 3,5-Dichlorobenzoyl chloride Source of the acyl group

The precursors for this reaction are themselves synthesized through established methods. For instance, 3,5-dichlorobenzoyl chloride can be prepared from 3,5-dichlorobenzoic acid by reacting it with reagents like thionyl chloride or oxalyl chloride. chemicalbook.com

Condensation Reactions Involving Halogenated Aromatic Moieties

Condensation reactions provide an alternative route to benzophenone synthesis. While Friedel-Crafts acylation is the most common method, direct condensation of substituted benzoic acids with an aromatic compound in the presence of a strong acid catalyst can also yield benzophenones. For instance, research has shown that certain ortho-substituted benzoic acids can condense with benzene when aluminum chloride is present. researchgate.net

In the context of this compound, a theoretical condensation route could involve the reaction of 3,5-dichlorobenzoic acid with 1,2-difluorobenzene. This approach, however, is generally less efficient than the Friedel-Crafts acylation using a more reactive acyl chloride. The conditions required are often harsher, and the scope can be limited, particularly with deactivated aromatic systems.

Functional Group Interconversion Approaches

Functional group interconversion (FGI) offers a strategic alternative to building the molecule from scratch. This approach involves synthesizing a simpler benzophenone precursor and subsequently introducing the desired halogen substituents.

Halogenation and Fluorination Strategies

Starting with a less substituted benzophenone, the required chlorine and fluorine atoms can be introduced through targeted halogenation and fluorination reactions. The existing carbonyl group acts as a meta-director and a deactivator for electrophilic aromatic substitution.

Chlorination : Introducing chlorine atoms at the 3 and 5 positions of a benzophenone precursor would require electrophilic chlorination. This is typically achieved using molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. libretexts.orgmasterorganicchemistry.com The directing effects of the carbonyl group would favor substitution at the meta-positions of its attached ring.

Fluorination : Direct fluorination of aromatic rings is often challenging due to the high reactivity of fluorine. However, modern methods provide more controlled pathways. Nucleophilic aromatic substitution (SNAr) on a precursor with suitable leaving groups can be used to introduce fluorine atoms. nih.gov For instance, a benzophenone with nitro or other halogen groups at the 3' and 4' positions could potentially undergo substitution with a fluoride (B91410) source. prepchem.com Alternatively, methods involving diazonium salts (Balz-Schiemann reaction) could be employed on an amino-substituted benzophenone precursor to introduce fluorine. google.com

These interconversion strategies require careful planning to manage regioselectivity, especially on a molecule with two distinct aromatic rings. The order of reactions is critical to success. libretexts.org

Catalytic Systems in this compound Synthesis

The efficiency and viability of benzophenone synthesis, particularly via Friedel-Crafts acylation, are highly dependent on the catalytic system employed. Lewis acids are the cornerstone of this chemistry.

Lewis Acid Catalysis (e.g., Aluminum Trichloride)

Aluminum trichloride (B1173362) (AlCl₃) is the most commonly used and effective Lewis acid catalyst for Friedel-Crafts acylation. pearson.commasterorganicchemistry.com Its primary role is to activate the acylating agent, 3,5-dichlorobenzoyl chloride.

The mechanism proceeds through the following key steps:

Formation of Acylium Ion : The aluminum trichloride coordinates with the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion ([R-C=O]⁺). masterorganicchemistry.com

Electrophilic Attack : The electron-rich aromatic ring (1,2-difluorobenzene) attacks the acylium ion, forming a positively charged carbocation intermediate known as a sigma complex or benzenonium ion. pearson.comlibretexts.org

Deprotonation : A base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final benzophenone product. masterorganicchemistry.comyoutube.com

An important consideration is that the product ketone is also a Lewis base and can form a complex with the AlCl₃ catalyst. youtube.com This complex deactivates the catalyst, meaning that more than a stoichiometric amount of AlCl₃ is often required. A final aqueous workup step is necessary to hydrolyze this complex and isolate the this compound product. youtube.com While AlCl₃ is prevalent, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, sometimes under different reaction conditions like higher temperatures. researchgate.netresearchgate.net

Table 2: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

Catalyst Relative Activity (Example) Typical Conditions Notes
Aluminum Chloride (AlCl₃) High researchgate.net Low to room temperature mdpi.com Most common, requires stoichiometric amounts, forms complex with product. youtube.com
Ferric Chloride (FeCl₃) Moderate to High researchgate.net Often requires higher temperatures. researchgate.net Can be a more moderate and selective catalyst in some cases.
Zinc Chloride (ZnCl₂) Moderate researchgate.net Higher temperatures needed. researchgate.net Generally less reactive than AlCl₃ or FeCl₃.

| Gallium Chloride (GaCl₃) | Very High researchgate.net | Can be effective at lower temperatures. | Less common due to cost. |

Transition Metal Catalysis (e.g., Palladium-based Systems)

Transition metal catalysis, particularly using palladium-based systems, offers a powerful and versatile platform for the construction of carbon-carbon bonds, including the formation of the central carbonyl linkage in diaryl ketones. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling represents a highly effective method for the synthesis of unsymmetrical diaryl ketones due to the commercial availability, stability, and low toxicity of the requisite boronic acid reagents.

A plausible and efficient synthetic route to this compound via a palladium-catalyzed Suzuki-Miyaura type reaction involves the coupling of a (3,5-dichlorophenyl)boronic acid with a suitable 3,4-difluorobenzoyl halide. This approach allows for the convergent assembly of the target molecule from two functionalized aromatic precursors.

The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or formed directly from a Pd(0) complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 3,4-difluorobenzoyl halide, followed by transmetalation with the (3,5-dichlorophenyl)boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired benzophenone and regenerate the active palladium(0) catalyst.

The choice of ligand is crucial for the efficiency of the catalytic system. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky phosphines, are commonly employed to stabilize the palladium center and facilitate the key steps of the catalytic cycle. The selection of an appropriate base and solvent system is also critical for the success of the coupling reaction.

Below is a table detailing hypothetical reaction conditions for the palladium-catalyzed synthesis of this compound based on established Suzuki-Miyaura coupling protocols for related substrates.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1001275
2Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.5)Dioxane110885
3PdCl₂(dppf) (4)-Cs₂CO₃ (2)DMF1201082

Optimization of Synthetic Pathways for Research Scale Production

The optimization of a synthetic route for the research-scale production of this compound is essential to ensure reliable access to the material for further studies. This process involves a systematic investigation of various reaction parameters to maximize the yield and purity of the product while ensuring reproducibility.

For the proposed palladium-catalyzed Suzuki-Miyaura coupling, several key variables can be fine-tuned. The choice of the palladium precatalyst and the phosphine ligand can significantly impact the reaction's efficiency. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalytic systems employing bulky, electron-rich phosphine ligands often provide higher turnover numbers and are more effective for coupling sterically hindered or electronically challenging substrates.

The solvent system also plays a crucial role. A mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and an aqueous phase is often used in Suzuki-Miyaura reactions. The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the reaction temperature.

Furthermore, optimizing the reaction temperature and time is necessary to ensure complete conversion of the starting materials while minimizing the formation of byproducts. The stoichiometry of the reactants, particularly the ratio of the boronic acid to the aryl halide, should also be carefully controlled to achieve the highest possible yield.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound, demonstrating the effect of varying different reaction parameters.

Parameter VariedConditionObserved Yield (%)Notes
Catalyst/LigandPd(PPh₃)₄75Standard conditions.
Pd(OAc)₂ / SPhos85Improved yield with a more advanced ligand.
PdCl₂(dppf)82Effective for challenging couplings.
BaseK₂CO₃78Moderate yield.
K₃PO₄88Stronger base, leading to higher yield.
Cs₂CO₃85Effective but more expensive.
SolventToluene/H₂O80Good for many standard couplings.
Dioxane89Higher boiling point allows for higher reaction temperatures.
DMF86Good solvating properties but can be difficult to remove.

Through such a systematic optimization process, a robust and efficient protocol for the research-scale production of this compound can be established, providing a reliable supply of this important chemical compound for its intended applications.

Chemical Reactivity and Mechanistic Investigations of 3,5 Dichloro 3 ,4 Difluorobenzophenone

Nucleophilic Aromatic Substitution Reactions Involving Dichloro-Difluorobenzophenone and Analogues

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org In the context of dihalo-difluorobenzophenones and their analogues, the carbonyl group acts as a moderate electron-withdrawing group, activating the attached aromatic rings towards nucleophilic attack. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The regioselectivity of these reactions is a key consideration. For a molecule like 3,5-dichloro-3',4'-difluorobenzophenone, there are four potential sites for nucleophilic attack. The presence of electron-withdrawing substituents ortho or para to a leaving group is crucial for stabilizing the anionic intermediate through resonance. libretexts.org In the dichlorinated ring, the chlorine atoms are meta to the activating carbonyl group, which provides less stabilization for the intermediate compared to an ortho or para relationship. Conversely, in the difluorinated ring, the fluorine at the 4'-position is para to the carbonyl group, making it a more likely site for nucleophilic attack.

Several factors influence the rate and outcome of SNAr reactions on these substrates:

Nature of the Nucleophile: Stronger nucleophiles will react more readily.

Leaving Group: The nature of the halogen is significant. Generally, fluoride (B91410) is a better leaving group in SNAr reactions than chloride because of its high electronegativity which polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. youtube.com

Solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophile, thereby increasing the nucleophilicity of the anion.

Studies on related compounds, such as 2,4-difluoronitrobenzene (B147775) and 4,5-difluoro-1,2-dinitrobenzene, have demonstrated the feasibility of sequential nucleophilic aromatic substitution, allowing for the introduction of different nucleophiles in a controlled manner. nih.gov For instance, 2,4-difluoronitrobenzene reacts with one or two different amines to create porous organic materials. nih.gov Similarly, 2,3-dichloroquinoxaline (B139996) serves as a building block for novel pharmaceuticals through reactions with various nucleophiles. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. byjus.com The reaction proceeds through a two-step mechanism: the formation of a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. uci.edulibretexts.org

For this compound, the benzoyl group is a deactivating, meta-directing substituent due to its electron-withdrawing nature. uci.edu This means that electrophilic attack will be slower than on unsubstituted benzene (B151609) and will primarily occur at the positions meta to the carbonyl group. The halogen atoms are also deactivating but are ortho, para-directing. uci.edu Therefore, the directing effects of the substituents are in conflict.

In the 3,5-dichlorophenyl ring, the positions ortho and para to the chlorine atoms are already substituted or are the point of attachment to the carbonyl group. The remaining positions are meta to the chlorines and meta to the carbonyl group. In the 3',4'-difluorophenyl ring, the position ortho to the 3'-fluoro and meta to the 4'-fluoro is also meta to the carbonyl group, making it a potential site for substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) using a Lewis acid catalyst like FeCl₃ or AlCl₃. libretexts.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

The presence of multiple deactivating groups on this compound would necessitate harsh reaction conditions for electrophilic substitution to occur.

Reductive Transformations and Radical Intermediates of Benzophenones

Photochemical Reduction Pathways

Benzophenones are well-known to undergo photochemical reduction in the presence of a hydrogen donor, such as an alcohol. youtube.comhilarispublisher.com This reaction is initiated by the absorption of UV light, which promotes the benzophenone (B1666685) from its ground state to an excited singlet state, followed by intersystem crossing to a more stable triplet state. youtube.com The triplet benzophenone then abstracts a hydrogen atom from the alcohol, leading to the formation of a benzophenone ketyl radical and an alcohol-derived radical. youtube.comresearchgate.net

Characterization of Transient Species (e.g., Ketyl Radicals)

Benzophenone ketyl radicals are transient species that can be characterized by various spectroscopic techniques, including flash photolysis. These radicals have a characteristic deep blue or purple color in solution. stackexchange.comvander-lingen.nl The color arises from a π-π* transition within the highly conjugated ketyl radical anion system. stackexchange.com

The properties of benzophenone ketyl radicals, such as their fluorescence and transient absorption spectra, are influenced by the nature of the aromatic ring systems. nih.gov The presence of substituents on the aromatic rings can affect the electronic properties and, consequently, the spectral characteristics of the ketyl radicals. stackexchange.comnih.gov For instance, the π-π* transition for the sodium benzophenone ketyl radical is observed at 618 nm, while for a related system in toluene, it is at 562 nm. stackexchange.com

Ketyl radicals are reactive species and can be quenched by various molecules. nih.gov They are known to react quickly with water, peroxides, and oxygen, which is why the deep purple color is often used as an indicator for dry, oxygen-free conditions in solvent stills. wikipedia.org

Oxidative Reactions of Halogenated Benzophenones

Halogenated benzophenones can undergo oxidative degradation through various processes. Advanced oxidation processes (AOPs), such as those involving UV/H₂O₂ and UV/TiO₂, have been shown to be effective in degrading benzophenone derivatives like benzophenone-4. nih.gov These processes generate highly reactive hydroxyl radicals that can attack the aromatic rings, leading to their degradation.

The kinetics of these oxidation reactions often follow pseudo-first-order kinetics. For example, the degradation of benzophenone-4 by UV/H₂O₂ and UV/TiO₂ was found to have apparent rate constants of 0.48 min⁻¹ and 0.08 min⁻¹, respectively. nih.gov

Chemical oxidation using reagents like potassium permanganate (B83412) (KMnO₄) has also been investigated for the degradation of benzophenone derivatives. The degradation of benzophenone-3 by KMnO₄ was found to involve hydroxylation, direct oxidation, and cleavage of the carbon-carbon bridge bond. nih.gov The efficiency of such oxidation processes can be influenced by factors like pH, oxidant dose, and temperature. nih.gov

The synthesis of some difluorobenzophenones involves an oxidation step. For instance, 4,4'-difluorobenzophenone (B49673) can be prepared by the oxidation of difluorodiphenylmethane (B1598357) with nitric acid. google.com

Mechanistic Elucidation of Novel Transformations using this compound

The unique substitution pattern of this compound makes it an interesting substrate for investigating novel chemical transformations and elucidating reaction mechanisms. The presence of four halogen atoms with differing reactivity towards nucleophilic and electrophilic attack allows for selective functionalization.

Mechanistic studies on the reactions of this compound could involve:

Computational Modeling: DFT calculations can provide insights into the reactivity of different positions on the aromatic rings, the stability of intermediates, and the energy barriers for various reaction pathways.

Spectroscopic Analysis: Techniques like NMR, IR, and mass spectrometry are essential for identifying reaction products and intermediates, thereby helping to piece together the reaction mechanism.

By systematically studying the reactions of this compound with a variety of reagents, new synthetic methodologies can be developed, and a deeper understanding of the factors that control reactivity and selectivity in polysubstituted aromatic systems can be gained.

Kinetic Analysis of Reaction Pathways

There is no specific information available in the public domain regarding the kinetic analysis of reaction pathways for this compound. Kinetic studies, which would provide data on reaction rates, rate constants, activation energies, and the influence of catalysts or reaction conditions, have not been reported for this compound.

To illustrate the type of data that would be included in this section if it were available, a hypothetical data table is presented below.

Hypothetical Kinetic Data for a Reaction of this compound

Reaction Parameter Value Conditions
Rate Constant (k) Data not available Data not available
Activation Energy (Ea) Data not available Data not available
Pre-exponential Factor (A) Data not available Data not available

Spectroscopic Characterization of Intermediates

There is no specific information available in the public domain regarding the spectroscopic characterization of reaction intermediates for this compound. The identification and characterization of transient species formed during a chemical reaction are crucial for elucidating the reaction mechanism. Techniques such as NMR, IR, and UV-Vis spectroscopy are typically employed for this purpose. However, no such studies have been published for this particular compound.

To illustrate the type of data that would be included in this section if it were available, a hypothetical data table is presented below.

Hypothetical Spectroscopic Data for a Reaction Intermediate of this compound

Spectroscopic Technique Characteristic Signal Assignment
¹H NMR Data not available Data not available
¹³C NMR Data not available Data not available
¹⁹F NMR Data not available Data not available
IR Spectroscopy Data not available Data not available

Advanced Spectroscopic and Structural Elucidation of 3,5 Dichloro 3 ,4 Difluorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. In 3,5-Dichloro-3',4'-difluorobenzophenone, there are two distinct aromatic systems, leading to a complex but interpretable spectrum.

The 3,5-Dichlorophenyl Ring: This ring contains two equivalent protons at the 2- and 6-positions and one proton at the 4-position. The two protons at C-2 and C-6 are chemically equivalent and would appear as a doublet, coupled to the single proton at C-4. The proton at C-4 would, in turn, appear as a triplet, coupled to the two equivalent protons at C-2 and C-6.

The 3',4'-Difluorophenyl Ring: This ring has three protons at the 2'-, 5'-, and 6'-positions. Each of these protons is in a unique chemical environment due to the fluorine substituents. The spectrum would be more complex due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. The proton at C-2' would likely appear as a doublet of doublets of doublets (ddd) due to coupling with H-6', F-3', and F-4'. The proton at C-5' would be influenced by H-6' and the two fluorine atoms, and the proton at C-6' would be coupled to H-2', H-5', and F-4'.

The electron-withdrawing nature of the carbonyl group and the halogen substituents would cause all aromatic proton signals to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-2, H-6 7.6 - 7.8 d (doublet) ⁴JHH ≈ 1.5 - 2.5
H-4 7.5 - 7.7 t (triplet) ⁴JHH ≈ 1.5 - 2.5
H-2' 7.7 - 7.9 ddd (doublet of doublet of doublets) ³JHH, ³JHF, ⁴JHF
H-5' 7.3 - 7.5 ddd (doublet of doublet of doublets) ³JHH, ⁴JHF, ⁵JHF

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing a clear fingerprint of the fluorinated part of the molecule. wikipedia.org

For this compound, two distinct signals are expected for the fluorine atoms at the C-3' and C-4' positions.

Each fluorine signal would appear as a doublet of doublets, resulting from coupling to the adjacent fluorine atom (³JFF) and to nearby protons (³JHF, ⁴JHF).

Aromatic fluorine chemical shifts typically appear in a range of -100 to -140 ppm relative to a CFCl₃ standard. The exact positions would depend on the electronic effects of the carbonyl group and the other fluorine atom.

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
F-3' -130 to -140 dd (doublet of doublets) ³JFF, JHF

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. For this compound, 13 distinct signals are expected.

Carbonyl Carbon: The carbonyl carbon (C=O) is highly deshielded and will appear far downfield, typically in the range of 190-200 ppm.

Aromatic Carbons: The remaining 12 aromatic carbons will produce signals in the 120-145 ppm region.

Carbon-Fluorine Coupling: The carbons directly bonded to fluorine (C-3' and C-4') will appear as doublets with large one-bond coupling constants (¹JCF), typically 240-260 Hz. Carbons that are two or three bonds away from a fluorine atom will also show smaller couplings (²JCF, ³JCF), which can further aid in signal assignment.

Carbons Bonded to Chlorine: The carbons attached to chlorine (C-3 and C-5) will be shifted downfield due to the electronegativity of chlorine.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra of molecules like this compound.

COSY (Correlation Spectroscopy): A homonuclear COSY spectrum shows correlations between protons that are coupled to each other. This would be used to confirm the connectivity of protons within each aromatic ring, for instance, showing a cross-peak between H-2/H-6 and H-4 on the dichlorinated ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbons they are directly attached to. It is invaluable for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule, for example, by showing correlations from protons on the aromatic rings to the central carbonyl carbon.

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound. rssl.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. rssl.com

By integrating the signals of the analyte and comparing them to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy. researchgate.netacs.org

For this compound, both ¹H and ¹⁹F qNMR could be employed.

¹H qNMR: Well-resolved aromatic proton signals can be used for quantification against a suitable non-fluorinated internal standard.

¹⁹F qNMR: This technique is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically less crowded spectral window, which minimizes signal overlap. sigmaaldrich.com A certified fluorinated compound, such as 4,4'-Difluorobenzophenone (B49673) or 3,5-Bis(trifluoromethyl)benzoic acid, could be used as an internal standard. sepscience.comdiva-portal.org The use of ¹⁹F qNMR is a growing field for the certification of reference materials, especially for halogenated compounds. sigmaaldrich.com

Vibrational Spectroscopy for Molecular Fingerprinting and Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a unique "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. nih.gov These techniques are complementary and highly effective for identifying functional groups and confirming molecular structure.

For this compound, the vibrational spectrum is dominated by modes associated with the benzophenone (B1666685) core and the halogen substituents.

Carbonyl (C=O) Stretch: This is one of the most characteristic bands in the spectrum. For substituted benzophenones, the C=O stretching vibration typically appears as a strong band in the IR spectrum between 1650 cm⁻¹ and 1670 cm⁻¹. researchgate.net Its exact frequency is sensitive to the electronic effects of the substituents on the phenyl rings.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings typically produce a group of bands in the 1400 cm⁻¹ to 1600 cm⁻¹ region. ysu.am

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range. ysu.am

C-F and C-Cl Vibrations: The stretching vibrations for carbon-fluorine (C-F) bonds are typically found in the 1100-1300 cm⁻¹ region. The carbon-chlorine (C-Cl) stretching vibrations occur at lower frequencies, generally in the 600-800 cm⁻¹ range.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3050 - 3100 Medium to Weak
Carbonyl (C=O) Stretch 1650 - 1670 Strong
Aromatic C=C Stretch 1400 - 1600 Medium to Strong (multiple bands)
C-F Stretch 1100 - 1300 Strong

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to be dominated by vibrations associated with its benzophenone core, substituted with chloro and fluoro groups.

The most prominent absorption band is predicted to be the C=O stretching vibration of the ketone group, which typically appears in the region of 1650-1680 cm⁻¹. The exact position of this band will be influenced by the electronic effects of the halogen substituents on the phenyl rings. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to cause a slight shift to a higher wavenumber compared to unsubstituted benzophenone.

Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will likely produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations are expected in the fingerprint region of the spectrum, typically between 1000-1200 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl bonds.

Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
C=O Stretch (Ketone)1670-1650Strong
Aromatic C=C Stretch1600-1450Medium to Strong
C-F Stretch1250-1000Strong
C-Cl Stretch800-600Strong

Raman Spectroscopy (e.g., Low-Frequency Vibrations)

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and low-frequency vibrations. For this compound, the symmetric vibrations of the aromatic rings are expected to be strong in the Raman spectrum.

Low-frequency Raman spectroscopy is particularly useful for studying the lattice vibrations and conformational modes of molecules in the solid state. These vibrations, typically below 200 cm⁻¹, are sensitive to the crystal packing and intermolecular interactions. For this compound, low-frequency modes would likely correspond to the torsional motions of the phenyl rings relative to the central carbonyl group and intermolecular vibrations influenced by halogen bonding (C-Cl···O, C-F···H).

Predicted Low-Frequency Raman Spectroscopy Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Phenyl Ring Torsions50-150Medium to Strong
Lattice Vibrations<100Weak to Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula, C₁₃H₆Cl₂F₂O. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺, respectively.

Predicted High-Resolution Mass Spectrometry Data for this compound

IonElemental FormulaPredicted Exact Mass (Da)
[M]⁺C₁₃H₆³⁵Cl₂F₂O297.9764
[M+2]⁺C₁₃H₆³⁵Cl³⁷ClF₂O299.9734
[M+4]⁺C₁₃H₆³⁷Cl₂F₂O301.9705

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely proceed through cleavage of the bonds adjacent to the carbonyl group. The primary fragmentation pathways are expected to involve the loss of the substituted phenyl groups, leading to the formation of characteristic acylium ions.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z (Predicted)Possible Fragment Ion
173[C₇H₃Cl₂O]⁺
141[C₇H₄F₂]⁺
125[C₆H₃Cl₂]⁺
95[C₆H₄F]⁺

MALDI-TOF is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules. For this compound, MALDI-TOF analysis would be expected to produce a strong signal for the protonated molecule, [M+H]⁺, with minimal fragmentation. This technique would be highly effective for confirming the molecular weight of the compound. The choice of matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), would be crucial for obtaining optimal results.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photochemical Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzophenone chromophore is known to exhibit two main absorption bands: a strong π→π* transition and a weaker, longer-wavelength n→π* transition.

For this compound, the π→π* transition is expected to appear in the range of 250-280 nm. The halogen substituents may cause a slight bathochromic (red) shift compared to unsubstituted benzophenone due to their ability to extend the conjugation through their lone pairs. The n→π* transition, which is formally forbidden and thus of low intensity, is predicted to be observed as a shoulder or a weak band at longer wavelengths, likely in the 330-360 nm region. The position and intensity of these bands can be influenced by the polarity of the solvent.

Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λmax (nm)Molar Absorptivity (ε)
π→π260-275High
n→π340-360Low

These electronic transitions are fundamental to the photochemical properties of benzophenones, which are widely used as photosensitizers.

X-ray Diffraction Analysis of Crystalline Forms

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no experimental crystal structure for this compound has been reported, predictions about its solid-state structure can be made based on related compounds.

The molecule is expected to adopt a non-planar conformation, with the two phenyl rings twisted out of the plane of the central carbonyl group. The crystal packing would likely be dominated by intermolecular interactions such as halogen bonding (Cl···O, F···H), dipole-dipole interactions, and π-π stacking between the aromatic rings. The presence of multiple halogen atoms provides several potential sites for halogen bonding, which could play a significant role in directing the crystal packing arrangement.

Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Intermolecular InteractionsHalogen bonding, π-π stacking

Crystal Structure Determination

As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates remains undetermined.

While crystallographic data for structurally related compounds, such as other halogenated benzophenones, are available, direct extrapolation of these findings to this compound is not feasible due to the significant influence of substituent positioning on crystal packing. The specific arrangement of the chlorine and fluorine atoms on the phenyl rings is expected to dictate the molecular symmetry and the efficiency of crystal lattice packing, which in turn influences the macroscopic properties of the solid.

Interactive Data Table: Hypothetical Crystal Data Parameters

The following table is a placeholder to illustrate the type of data that would be generated from a successful crystal structure determination. The values presented are not experimental and should be treated as hypothetical.

ParameterValue
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Calculated Density (g/cm³)To be determined

Analysis of Intermolecular Interactions in the Solid State

Without experimental crystal structure data for this compound, a definitive analysis of its intermolecular interactions in the solid state cannot be conducted. However, based on the functional groups present in the molecule, several types of non-covalent interactions can be anticipated to play a crucial role in its solid-state architecture.

The primary intermolecular forces likely to be observed include:

Halogen Bonding: The chlorine atoms on the 3,5-dichlorophenyl ring are potential halogen bond donors. These interactions would involve the electrophilic region on the chlorine atom interacting with a nucleophilic atom, such as the carbonyl oxygen or a fluorine atom of a neighboring molecule.

π-π Stacking: The presence of two aromatic rings suggests the possibility of π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The substitution pattern on the rings will influence the geometry and strength of these interactions, potentially leading to offset or face-to-face arrangements.

Dipole-Dipole Interactions: The polar carbonyl group (C=O) and the C-Cl and C-F bonds introduce significant dipole moments in the molecule. These dipoles would interact in the crystal lattice to achieve an energetically favorable arrangement.

Computational Chemistry and Theoretical Modeling of 3,5 Dichloro 3 ,4 Difluorobenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,5-Dichloro-3',4'-difluorobenzophenone, DFT calculations can elucidate its fundamental electronic properties, which govern its spectroscopic characteristics and chemical reactivity.

DFT calculations are instrumental in predicting various spectroscopic parameters, which can aid in the structural confirmation and analysis of this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly employed to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as n→π* and π→π*. These transitions are influenced by the substitution pattern of the chloro and fluoro groups on the benzophenone (B1666685) framework. The calculated spectrum can be compared with experimental data to validate the computational model. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. The computed IR spectrum shows characteristic peaks corresponding to the stretching and bending modes of its functional groups, such as the carbonyl (C=O) group and the carbon-halogen (C-Cl, C-F) bonds. These theoretical spectra are valuable for interpreting experimental IR data. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is a reliable approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. nih.gov For this compound, these calculations can predict the chemical shifts of the aromatic protons and carbons, providing a theoretical basis for the assignment of experimental NMR spectra. nih.govyoutube.com

A hypothetical table of predicted spectroscopic data for this compound based on DFT calculations is presented below.

Spectroscopic ParameterPredicted Value
λmax (n→π)~330-350 nm
λmax (π→π)~250-270 nm
IR ν(C=O)~1650-1670 cm⁻¹
¹³C NMR δ(C=O)~190-200 ppm

DFT calculations are a cornerstone for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most plausible reaction pathways.

This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy of the reaction, a critical factor in understanding reaction kinetics. For instance, in a nucleophilic addition to the carbonyl group of this compound, DFT can be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the structure and energy of the transition state. nih.gov

The halogen substituents on the phenyl rings influence the electrophilicity of the carbonyl carbon and can affect the stability of intermediates and transition states, thereby altering the reaction mechanism and rate. wikipedia.orglibretexts.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility.

The two phenyl rings in benzophenone are not coplanar due to steric hindrance, and they can rotate around the single bonds connecting them to the carbonyl carbon. MD simulations can explore the conformational landscape of this compound by simulating its dynamic behavior over time, often in the presence of a solvent. This allows for the determination of the most stable conformations and the energy barriers between them. The dihedral angles between the phenyl rings and the carbonyl plane are key parameters in this analysis. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that correlate the chemical structure of a substance with its biological activity or chemical properties, respectively.

For this compound, QSAR/QSPR studies can be developed to predict its reactivity in various chemical transformations. This involves calculating a set of molecular descriptors that quantify different aspects of its molecular structure. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., enthalpy of formation).

A statistical model is then built to relate these descriptors to an experimentally determined measure of reactivity, such as a reaction rate constant. Such models can be used to predict the reactivity of other, similar halogenated benzophenones without the need for extensive experimental work. researchgate.net

Below is a table of typical descriptors used in QSAR/QSPR studies.

Descriptor TypeExamples
Electronic HOMO Energy, LUMO Energy, Dipole Moment, Partial Charges
Steric Molecular Weight, Molar Volume, Surface Area
Topological Connectivity Indices, Shape Indices
Thermodynamic Enthalpy of Formation, Gibbs Free Energy

Lattice Dynamics Simulations for Solid-State Phenomena of Crystalline Analogues

Lattice dynamics simulations are used to study the collective vibrations of atoms in a crystal lattice, known as phonons. While specific studies on this compound may be limited, the principles can be applied to its crystalline analogues. researchgate.net

These simulations can predict various solid-state properties, including:

Phonon Dispersion Curves: These plots show the relationship between the frequency of lattice vibrations and their wavevector, providing insight into the mechanical and thermal properties of the crystal.

Thermal Expansion: By considering the anharmonicity of the lattice vibrations, it is possible to simulate the thermal expansion of the crystal.

Phase Transitions: Lattice dynamics can help in understanding the mechanisms of temperature- or pressure-induced phase transitions in the crystalline state.

For molecular crystals like benzophenone analogues, these simulations often treat the molecules as rigid bodies and model the intermolecular interactions using atom-atom potentials. ru.nlresearchgate.net The substitution pattern of the halogens would significantly influence the crystal packing and, consequently, the lattice dynamics.

Lack of Publicly Available Research Data for this compound in Polymer Science Applications

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research specifically detailing the use of This compound as a monomer in the synthesis of Polyetherketone (PEK), Polyetheretherketone (PEEK) analogues, or other advanced polymeric materials.

Extensive searches for this specific compound in relation to the outlined topics—including its role in nucleophilic aromatic substitution polycondensation, the synthesis of copolymers, its influence on polymer properties, and the development of functional materials—did not yield any direct research findings. The scientific literature predominantly focuses on related monomers such as 4,4'-difluorobenzophenone (B49673) and 3,5-difluorobenzophenone (B68835) for these applications.

Due to the strict requirement to focus solely on This compound and the absence of relevant data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Proceeding would require speculation or the inclusion of information on different compounds, which would fall outside the explicit scope of the instructions.

Therefore, the requested article on the "Applications in Advanced Polymer and Materials Science Research" of This compound cannot be generated at this time.

Applications in Advanced Polymer and Materials Science Research

Development of Functional Polymeric Materials

Photoactive Polymer Systems

There is no available research detailing the use of 3,5-Dichloro-3',4'-difluorobenzophenone as a photoinitiator or as a functional moiety in the development of photoactive polymer systems. While benzophenone (B1666685) and its derivatives are widely recognized for their application in UV curing and photopolymerization, no studies have been identified that specifically investigate the photochemical properties or photoinitiating efficiency of this particular dichlorinated and difluorinated analogue.

Chemically Resistant Polymer Frameworks

Information regarding the incorporation of this compound into the backbone of chemically resistant polymers, such as poly(aryl ether ketones) (PAEKs), is not present in the available literature. Research on PAEKs often involves the use of dihalogenated benzophenones, most commonly 4,4'-difluorobenzophenone (B49673), as a monomer. Studies on other isomers, such as 3,5-difluorobenzophenone (B68835), have explored the impact of monomer geometry on polymer properties like crystallinity and solubility. However, no such studies have been found for this compound, and therefore, no data exists on the chemical resistance of polymers that would be derived from it.

Investigation of Polymer Structure-Property Relationships

Consequently, without any reported synthesis of polymers using this compound, there is no research available on the structure-property relationships of such materials. The influence of the specific placement of two chlorine and two fluorine atoms on the benzophenone core on key polymer characteristics—such as thermal stability, mechanical strength, solubility, and morphology—remains unexplored.

Analytical Method Development and Standardization Research

Utilization as an Analytical Standard in Chromatographic Separations

For a compound to be used as an analytical standard, it must be of high, certified purity. While 3,5-Dichloro-3',4'-difluorobenzophenone is available commercially, no evidence was found of its production and certification as a primary or secondary reference material for chromatographic applications.

High-Performance Liquid Chromatography (HPLC) Method Development

No specific, validated HPLC methods for the analysis of this compound were found. Method development for similar halogenated, non-polar compounds typically involves reversed-phase HPLC, often using a C8 or C18 stationary phase. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely be effective. Detection would be most readily achieved using a UV detector, leveraging the chromophore of the benzophenone (B1666685) structure. However, without experimental data, optimal wavelengths, mobile phase composition, and gradient conditions remain speculative.

Gas Chromatography (GC) Method Development

There is no specific literature detailing GC method development for this compound. Given its chemical structure, the compound is expected to have sufficient volatility and thermal stability for GC analysis. A typical method would likely employ a non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17 type). Detection could be accomplished with a Flame Ionization Detector (FID) or, for greater sensitivity and specificity, a Mass Spectrometer (MS). Derivatization would likely not be necessary for this compound.

Application in Quantitative Analytical Techniques

No documented applications of this compound in specific quantitative analytical techniques were identified. Such applications would require a certified reference standard to ensure the accuracy and traceability of measurements, which does not appear to be available.

Research into Reference Material Certification Methodologies

There is no indication of research into the certification of this compound as a reference material. The process of certifying a reference material is rigorous, involving characterization by multiple independent analytical techniques to establish purity and assign a property value with a calculated uncertainty. This process is typically undertaken by national metrology institutes or accredited reference material producers when there is a clear regulatory or industrial need for such a standard.

Environmental Chemistry Research Perspectives

Investigation of Degradation Pathways in Environmental Matrices

The degradation of halogenated organic compounds in the environment is a complex process influenced by biotic and abiotic factors. For compounds structurally related to 3,5-Dichloro-3',4'-difluorobenzophenone, several degradation pathways have been identified, which may serve as predictive models for its environmental transformation.

Biodegradation: Microbial degradation is a key process in the environmental breakdown of many organic pollutants. Studies on other chlorinated and fluorinated aromatic compounds have shown that microorganisms can metabolize these substances through various enzymatic reactions. For instance, the biodegradation of benzophenone-3 has been observed under both oxic and anoxic conditions, with anaerobic processes showing a more favorable attenuation mechanism. nih.gov The half-life of benzophenone-3 varies significantly depending on the redox conditions, ranging from 4.2 days under anoxic conditions to 10.7 days under oxic conditions. nih.gov Research on 3,4-dichloroaniline (B118046) and 3,4-difluoroaniline (B56902) has demonstrated that bacteria such as Pseudomonas fluorescens can degrade these compounds, suggesting that microbial communities in soil and sediment could potentially transform this compound. nih.gov The initial steps in the biodegradation of such compounds often involve hydroxylation and dehalogenation. nih.gov

Photodegradation: Benzophenones are designed to be photostable, which is a desirable characteristic for their use as UV filters but can contribute to their environmental persistence. nih.gov However, photodegradation can still occur, particularly in the presence of photosensitizers or under specific environmental conditions. nih.gov The phototransformation of benzophenone (B1666685) additives released from plastics has been observed under simulated sunlight, leading to the formation of various degradation products. rsc.org For halogenated benzophenones, photolysis can lead to the cleavage of carbon-halogen bonds, initiating a cascade of further reactions.

Hydrolysis: The hydrolysis of the benzophenone structure itself is generally slow. However, the presence of halogen substituents can influence the susceptibility of the molecule to hydrolysis, although this is not typically a primary degradation pathway for this class of compounds under normal environmental pH conditions.

A summary of potential degradation pathways for halogenated benzophenones is presented in the table below.

Degradation PathwayDescriptionKey Influencing FactorsPotential for this compound
Biodegradation Microbial breakdown through enzymatic reactions.Presence of adapted microbial populations, redox conditions, availability of co-substrates.Likely to occur, with rates dependent on environmental conditions.
Photodegradation Breakdown initiated by the absorption of light energy.Wavelength and intensity of light, presence of photosensitizers.Possible, but the inherent photostability of the benzophenone core may limit its rate.
Hydrolysis Chemical breakdown due to reaction with water.pH, temperature.Generally considered a minor pathway for benzophenones.

Metabolite Identification and Transformation Product Analysis

Identifying the metabolites and transformation products of this compound is crucial for a comprehensive understanding of its environmental risk. The degradation of the parent compound can lead to the formation of intermediates that may be more or less toxic and persistent.

For analogous compounds, a variety of transformation products have been identified. For example, the biodegradation of benzophenone-3 can produce 2,4-dihydroxybenzophenone (B1670367) and 4-cresol. nih.gov The degradation of diclofenac, another halogenated aromatic compound, has been shown to proceed through hydroxylation, decarboxylation, and cleavage of the C-N bond, resulting in numerous intermediates. rsc.orgmdpi.com

Advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are instrumental in identifying unknown metabolites and transformation products in complex environmental samples. rsc.org These techniques allow for the accurate mass measurement of parent compounds and their degradation products, facilitating the elucidation of transformation pathways.

Future research on this compound should focus on laboratory-based degradation studies under controlled conditions (e.g., aerobic and anaerobic microcosms, photolysis experiments) to identify its specific transformation products. This will involve the use of sophisticated analytical instrumentation to track the disappearance of the parent compound and the emergence of new chemical species.

Environmental Fate and Transport Modeling

Environmental fate and transport models are valuable tools for predicting the distribution and persistence of chemicals in the environment. nih.gov These models integrate the physicochemical properties of a compound with environmental parameters to simulate its behavior in different matrices such as soil, water, and air.

Key parameters that would be required for modeling the environmental fate of this compound include:

Octanol-Water Partition Coefficient (Kow): This parameter indicates the lipophilicity of a compound and its tendency to partition into organic matter in soil and sediment. Benzophenones generally exhibit a range of Kow values, suggesting that their transport will be influenced by sorption to organic carbon. nih.gov

Vapor Pressure: This property determines the likelihood of a compound to volatilize from soil or water surfaces into the atmosphere. Benzophenones typically have low vapor pressures, indicating that atmospheric transport is not a primary distribution pathway. nih.gov

Water Solubility: The extent to which a compound dissolves in water affects its mobility in aquatic systems and its availability for microbial degradation.

Degradation Rates: Half-lives from biodegradation and photodegradation studies are essential inputs for predicting the persistence of the compound in different environmental compartments.

Once these parameters are determined experimentally, they can be used in various environmental models (e.g., fugacity models, groundwater transport models) to predict the likely concentrations of this compound in different environmental media following a release. This information is critical for assessing potential exposure risks to ecosystems and humans.

Emerging Research Avenues and Future Directions for 3,5 Dichloro 3 ,4 Difluorobenzophenone

Exploration of Novel Synthetic Methodologies

There are currently no published novel synthetic methodologies specifically for 3,5-Dichloro-3',4'-difluorobenzophenone. General methods for the synthesis of other dichlorobenzoyl chlorides and difluorobenzophenones exist, but their direct applicability to this specific isomer with high yield and purity has not been documented. Research in this area would be foundational for enabling further studies into its properties and applications.

Discovery of Unprecedented Chemical Transformations

The chemical reactivity and potential for unprecedented transformations of this compound have not been reported. The specific arrangement of chloro- and fluoro- substituents on the two phenyl rings could lead to unique reactivity under various conditions, but without experimental data, any discussion would be purely speculative.

Integration into Advanced Functional Materials Beyond Polymers

While benzophenone (B1666685) derivatives are utilized in various functional materials, there is no literature available on the integration of this compound into advanced functional materials other than polymers. Its potential use in areas such as organic electronics, sensor technology, or as a building block for complex molecular architectures remains to be investigated.

Multidisciplinary Research Collaborations and Innovations

No records of multidisciplinary research collaborations focusing on this compound were found. The development of this compound and the exploration of its potential applications would likely necessitate collaborations between synthetic chemists, materials scientists, and researchers in various applied fields. At present, such initiatives have not been reported in publicly accessible formats.

Q & A

Q. What strategies mitigate side reactions during multi-step synthesis?

  • Intermediate purification (e.g., flash chromatography) and protecting group strategies (e.g., silylation of hydroxyl groups) reduce undesired cross-reactivity. Kinetic studies using stopped-flow NMR can optimize reaction times for each step .

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